6-Bromo-2-iodoquinoline
Description
6-Bromo-2-iodoquinoline is a halogenated quinoline derivative with bromine and iodine substituents at positions 6 and 2, respectively. It serves as a critical intermediate in pharmaceutical synthesis, particularly for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its halogens. The iodine at position 2 and bromine at position 6 enable regioselective modifications, making it valuable for constructing complex bioactive molecules.
Properties
IUPAC Name |
6-bromo-2-iodoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCLORJSPFSWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)I)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by iodination . The reaction conditions often include the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction Reactions: The quinoline core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-2-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-iodoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the target molecule. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key distinctions between 6-bromo-2-iodoquinoline and analogous halogenated quinolines or aromatic amines:
Key Comparative Insights
Positional Isomerism
- This compound vs. 6-Bromo-4-iodoquinoline: Both share the same molecular formula but differ in iodine placement. The iodine at position 2 in the target compound may enhance steric accessibility for nucleophilic substitution compared to position 4, which is sterically hindered by the quinoline nitrogen . This positional difference directs reactivity in cross-coupling reactions.
Substituent Effects
- Halogen vs. Alkyl/Oxygen Groups: The iodine in this compound acts as a superior leaving group compared to the methyl group in 6-bromo-2-methylquinoline, enabling efficient cross-coupling .
Multi-Halogenated Derivatives
- 6-Bromo-5-chloro-8-iodoquinoline: The addition of chlorine at position 5 increases molecular weight (368.40 g/mol) and electrophilicity, which may enhance binding affinity in drug candidates but complicate synthesis due to competing reactivity of multiple halogens .
Non-Quinoline Analogs
- 2-Bromo-6-iodoaniline: As an aniline derivative, it lacks the quinoline ring’s aromatic nitrogen, reducing π-π stacking interactions but serving as a precursor for simpler halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
